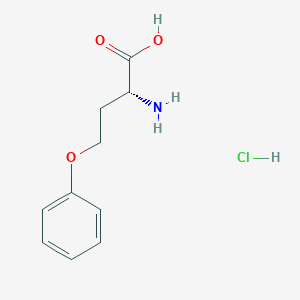

(2R)-2-amino-4-phenoxybutanoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2R)-2-amino-4-phenoxybutanoic acid hydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a phenoxy group, and a butanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-4-phenoxybutanoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenol and butanoic acid derivatives.

Formation of Phenoxy Group: The phenol is reacted with a suitable halogenated butanoic acid derivative under basic conditions to form the phenoxybutanoic acid intermediate.

Amination: The intermediate is then subjected to amination using a suitable amine source, such as ammonia or an amine derivative, under controlled conditions to introduce the amino group.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-amino-4-phenoxybutanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The phenoxy group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxo derivatives, reduced forms like alcohols and amines, and substituted phenoxybutanoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Diabetes Management

Research indicates that derivatives of (2R)-2-amino-4-phenoxybutanoic acid hydrochloride may act as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are significant in the treatment of Type 2 diabetes, as they enhance insulin sensitivity and reduce hyperglycemia without causing hypoglycemia. A patent describes the synthesis and application of these compounds for treating or preventing diabetes-related conditions .

| Compound | Mechanism | Potential Benefits |

|---|---|---|

| This compound | DPP-IV inhibition | Improved insulin sensitivity, reduced blood glucose levels |

1.2 Pain Management

Another area of research focuses on the analgesic properties of this compound. Studies suggest that it may selectively inhibit glycine transporters, thereby enhancing inhibitory synaptic transmission in the central nervous system. This mechanism could provide effective pain relief with fewer side effects compared to traditional analgesics .

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in various models of neurological disorders. Its ability to modulate neurotransmitter systems suggests potential applications in treating conditions such as neuropathic pain and inflammatory responses in the nervous system.

Synthesis and Derivative Development

The synthesis of this compound and its derivatives has been a subject of interest for developing more effective analogs with enhanced pharmacological profiles. Research has demonstrated efficient methodologies for producing these compounds with high yields and selectivity, which is crucial for pharmaceutical applications .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of this compound:

- Diabetes Treatment : In clinical trials, DPP-IV inhibitors derived from this compound showed significant reductions in HbA1c levels among patients with Type 2 diabetes .

- Pain Relief : Animal models treated with glycine transporter inhibitors demonstrated reduced mechanical allodynia and thermal hyperalgesia, indicating potential use in chronic pain management .

Wirkmechanismus

The mechanism of action of (2R)-2-amino-4-phenoxybutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and phenoxy group play crucial roles in binding to target proteins and enzymes, modulating their activity. The compound may also influence cellular signaling pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2R)-2-amino-4-phenylbutanoic acid

- (2R)-2-amino-4-methoxybutanoic acid

- (2R)-2-amino-4-ethoxybutanoic acid

Uniqueness

(2R)-2-amino-4-phenoxybutanoic acid hydrochloride is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Biologische Aktivität

(2R)-2-amino-4-phenoxybutanoic acid hydrochloride is a compound with significant biological activity, primarily explored for its potential therapeutic applications. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C10H14ClNO2

Molecular Weight: 219.68 g/mol

CAS Number: 119292-40-3

The compound features a chiral center at the second carbon, which contributes to its unique biological activity. The presence of the phenoxy group enhances its interaction with biological targets.

The biological activity of this compound is largely attributed to its role as an inhibitor of certain enzymes and receptors. It has been shown to interact with amino acid transporters, particularly LAT1 (L-type amino acid transporter 1), which is crucial for the uptake of large neutral amino acids in various tissues, including tumors.

Key Mechanisms:

- Enzyme Inhibition: The compound inhibits dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and insulin regulation. This inhibition can enhance insulin sensitivity and reduce blood glucose levels, making it a candidate for diabetes treatment .

- Amino Acid Transport Modulation: By affecting LAT1 activity, this compound may alter amino acid availability in cells, impacting protein synthesis and cellular metabolism .

Biological Activity Overview

Research has demonstrated various biological activities associated with this compound:

Case Studies and Research Findings

- DPP-IV Inhibition : A study evaluated the effects of this compound on diabetic models. The results indicated a significant reduction in blood glucose levels post-treatment, suggesting its potential as an antidiabetic agent .

- Cancer Cell Studies : Research involving various cancer cell lines revealed that the compound could inhibit cell proliferation through LAT1 modulation. This indicates its potential utility in cancer therapy by selectively targeting tumor cells while sparing normal tissues .

- Neuroprotective Effects : Investigations into the neuroprotective effects of this compound showed promise in reducing oxidative stress in neuronal cultures, which could have implications for neurodegenerative diseases .

Eigenschaften

IUPAC Name |

(2R)-2-amino-4-phenoxybutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c11-9(10(12)13)6-7-14-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTORIRNOEJQMMN-SBSPUUFOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OCC[C@H](C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.